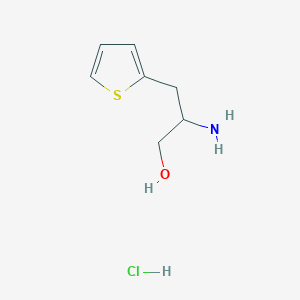

5-メチル-N-(4-((5-メチル-1,3,4-チアゾール-2-イル)カルバモイル)オキサゾール-2-イル)イソキサゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

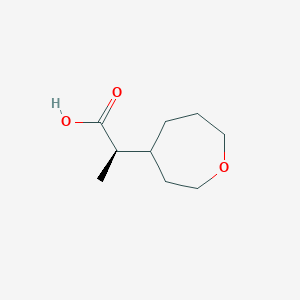

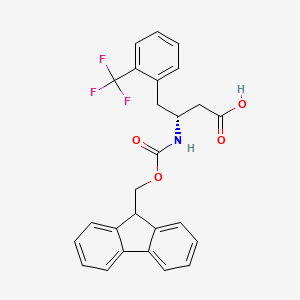

The compound 5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as thiadiazole, isoxazole, and oxazole. These heterocycles are known to be associated with various pharmacological properties.

Synthesis Analysis

The synthesis of compounds related to the target molecule involves the use of microwave-assisted methods, which are known for their efficiency and reduced reaction times. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free method, indicating that similar techniques could potentially be applied to synthesize the compound . Another related synthesis involves the formation of triazolo-thiadiazol derivatives from readily available carboxamides, which underwent cyclization in boiling glacial acetic acid . These methods suggest that the synthesis of the target compound would likely involve heterocyclic ring formation and condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds with similar scaffolds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques would be essential in determining the structure of the target compound, ensuring the correct assembly of the molecule's framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization and condensation reactions. For example, the formation of triazolo-thiadiazol derivatives from carboxamides involves dehydrosulfurization under the influence of excess HgO . Similarly, the synthesis of coumarin substituted triazolo-thiadiazine derivatives involves the fusion of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related molecules. Compounds with thiadiazole and isoxazole groups are often characterized by their good oral drug-like behavior, as predicted by ADMET properties . The solubility, stability, and reactivity of the target compound would be influenced by the presence of these heterocyclic groups, as well as the specific substituents attached to them.

科学的研究の応用

- チアゾールは、その抗菌特性について調査されてきました。この化合物は、抗菌、抗真菌、および抗ウイルス効果を示す可能性があります。 研究者らは、黄色ブドウ球菌、大腸菌、緑膿菌、およびチフス菌などの病原体に対して潜在的な活性を有する誘導体を合成しました .

抗菌活性

要約すると、この化合物の多様な生物活性は、さらなる研究の興味深い対象となります。 その作用機序、安全性プロファイル、および臨床応用を調査することは、貴重な洞察と潜在的な治療用途につながる可能性があります . 🌟

特性

IUPAC Name |

5-methyl-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O4S/c1-5-3-7(18-22-5)9(19)14-11-13-8(4-21-11)10(20)15-12-17-16-6(2)23-12/h3-4H,1-2H3,(H,13,14,19)(H,15,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZQQDCEMHXAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)

![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)